molecular formula C27H24N2O5 B11132531 1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11132531
M. Wt: 456.5 g/mol
InChI Key: GWEGLBDCYFLVQM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation of this compound may also involve the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as anticancer, antibacterial, and antifungal properties . In medicine, it could be explored for its therapeutic potential in treating various diseases. Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H24N2O5/c1-14-8-9-28-22(10-14)29-24(17-6-7-19(32-4)21(13-17)33-5)23-25(30)18-11-15(2)16(3)12-20(18)34-26(23)27(29)31/h6-13,24H,1-5H3

InChI Key

GWEGLBDCYFLVQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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